molecular formula C8H16N2 B8276912 2-(Dimethylamino)-2-ethylbutanenitrile

2-(Dimethylamino)-2-ethylbutanenitrile

Cat. No. B8276912
M. Wt: 140.23 g/mol
InChI Key: JZRSMDHRMZLEIK-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (11.12 g, 88%) was prepared from 2-(dimethylamino)-2-ethylbutanenitrile D19 (8.05 g, 0.0575 mol) and phenyllithium in dibutylether (64 ml of a 1.8M solution; 0.115 mol) in THF (350 ml), followed by reaction with sodium borohydride (3.9 g, 0.103 mol) in methanol (300 ml) in a similar manner to that described in D5. 1H NMR (CDCl3) δ: 0.72 (3H, t, J=7.6 Hz), 0.97 (3H, t, J=7.6 Hz), 1.40-1.68 (4H, m), 1.70 (2H, br, m), 2.43 (6H, s), 4.09 (1H, s), 7.19-7.43 (5H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:4]#[N:5].[C:11]1([Li])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[BH4-].[Na+].CC(N1CCCC1)(C)C(N)C1C=CC=CC=1>C(OCCCC)CCC.C1COCC1.CO>[NH2:5][CH:4]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:3]([N:2]([CH3:10])[CH3:1])([CH2:8][CH3:9])[CH2:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C#N)(CC)CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)N)(C)N1CCCC1
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(CC)(CC)N(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.12 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.